Tri-t-butylphosphonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tri-t-butylphosphonium, also known as tri-tert-butylphosphine tetrafluoroborate, is a chemical compound with the molecular formula C12H28PBF4. It is a highly specialized organic phosphorus compound used primarily as a ligand in various catalytic processes. The compound is known for its stability and distinct molecular structure, consisting of a phosphorus atom bonded to three tert-butyl groups and associated with a tetrafluoroborate anion .
Preparation Methods
The synthesis of tri-tert-butylphosphine tetrafluoroborate involves several steps to achieve a high yield of the product. One common method includes the reaction of tri-tert-butylphosphine with tetrafluoroboric acid. The process typically involves the following steps :
- In a dried 500-mL three-neck flask equipped with necessary apparatus, CuBr-Me2S and LiBr are added.
- The reaction mixture is stirred under nitrogen atmosphere.
- Tri-tert-butylphosphine is added to the mixture, followed by the slow addition of tetrafluoroboric acid.
- The reaction is allowed to proceed at room temperature for several hours.
- The product is then extracted with dichloromethane and purified by crystallization.
Chemical Reactions Analysis
Tri-tert-butylphosphine tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Common reagents and conditions used in these reactions include palladium catalysts, bases such as KF and CsF, and solvents like THF and toluene. Major products formed from these reactions include substituted biaryl compounds, vinyl tosylates, and aryl bromides .
Scientific Research Applications
Tri-tert-butylphosphine tetrafluoroborate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which tri-tert-butylphosphine tetrafluoroborate exerts its effects involves its role as a ligand in catalytic processes. The bulky tert-butyl groups create a steric effect that influences the course of chemical reactions. By adjusting reaction selectivity and rates, the compound enables the development of more efficient catalytic systems. This is particularly important in the synthesis of complex molecules, where precise control over reaction pathways is necessary .
Comparison with Similar Compounds
Tri-tert-butylphosphine tetrafluoroborate is unique due to its stability and steric effects. Similar compounds include:
Tri-tert-butylphosphine: Known for its strong electron-donating properties and steric bulk, which enhance the rate of reductive elimination in catalytic processes.
Tricyclohexylphosphine: Another bulky phosphine ligand used in transition-metal catalysis.
Tri(o-tolyl)phosphine: Used in various catalytic reactions, similar to tri-tert-butylphosphine.
These compounds share similar applications in catalytic processes but differ in their steric and electronic properties, which influence their reactivity and selectivity in different reactions.
Properties
Molecular Formula |
C12H28P+ |
---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
tritert-butylphosphanium |
InChI |
InChI=1S/C12H27P/c1-10(2,3)13(11(4,5)6)12(7,8)9/h1-9H3/p+1 |
InChI Key |
BWHDROKFUHTORW-UHFFFAOYSA-O |
Canonical SMILES |
CC(C)(C)[PH+](C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.